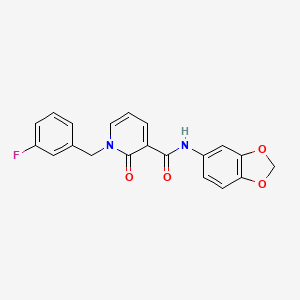
N-1,3-benzodioxol-5-yl-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-1,3-benzodioxol-5-yl-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15FN2O4 and its molecular weight is 366.348. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Therapeutic Applications
Research has investigated derivatives of similar structures for their potential as therapeutic agents. For instance, dihydroxypyrimidine-4-carboxamides have been studied for their potent and selective inhibition of HIV integrase, which is crucial for AIDS treatment. These compounds demonstrate significant inhibitory effects on the HIV-integrase-catalyzed strand transfer process, highlighting their potential as antiviral agents with favorable pharmacokinetic properties in preclinical species (Pace et al., 2007).
Anticancer Activity
The compound's structural analogs, specifically those incorporating the benzamide group, have shown promising anticancer activities. For example, N-(ferrocenylmethyl)benzene-carboxamide derivatives exhibited cytotoxic effects on breast cancer cell lines, indicating the potential of such compounds in cancer therapy (Kelly et al., 2007).
Antimicrobial and Enzyme Inhibition
Further research into related compounds has revealed antimicrobial properties and enzyme inhibition capabilities. For instance, coumarin-3-carboxamides bearing tryptamine moiety have shown significant activity toward acetylcholinesterase (AChE), suggesting potential for treating diseases like Alzheimer's through enzyme inhibition (Ghanei-Nasab et al., 2016).
Neuroprotective Properties
Compounds with similar functional groups have been studied for their neuroprotective properties. Specifically, inhibitors of the Na+/Ca2+ exchange have demonstrated efficacy in protecting against neuronal cell damage, suggesting the relevance of such compounds in developing treatments for neurodegenerative disorders (Iwamoto & Kita, 2006).
Synthesis and Drug Development
The synthesis and structural characterization of related compounds have been critical in drug development, especially for understanding the molecular basis of their biological activities. For example, the synthesis and biological evaluation of novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives as anticancer agents have provided insights into designing more effective therapeutic agents (Vallri et al., 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c21-14-4-1-3-13(9-14)11-23-8-2-5-16(20(23)25)19(24)22-15-6-7-17-18(10-15)27-12-26-17/h1-10H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLOVPPVGCZSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

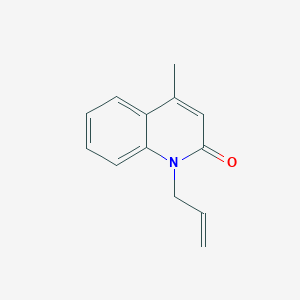
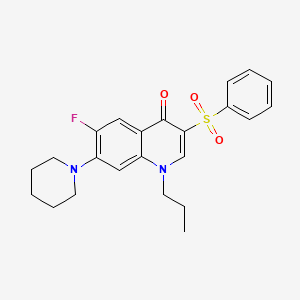
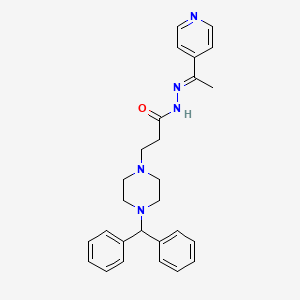
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)
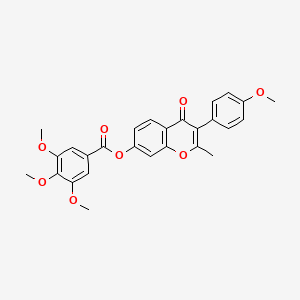
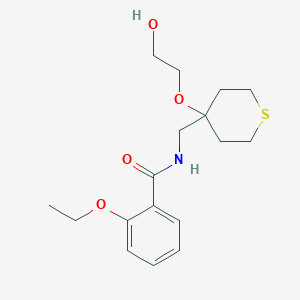

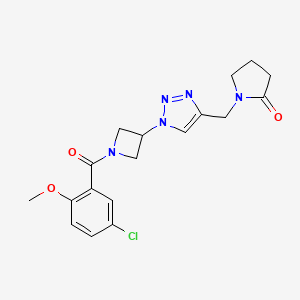


![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)
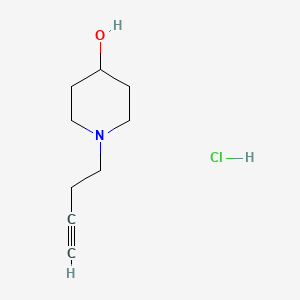

![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)